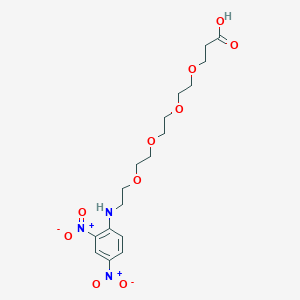

DNP-PEG4-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of DNP-PEG4-acid involves several steps. The dinitrophenyl core is first functionalized to allow for the attachment of polyethylene glycol chains. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The terminal carboxy group of this compound readily reacts with primary amines to form stable amide bonds .

Análisis De Reacciones Químicas

Amide Bond Formation with Primary Amines

The terminal carboxylic acid group undergoes activation to form stable amide bonds with primary amines, facilitated by carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This reaction is critical for conjugating DNP-PEG4-acid to proteins, peptides, or amine-bearing molecules .

| Reaction Conditions | Reagents | Product | Application |

|---|---|---|---|

| pH 4.5–6.5, aqueous/organic solvent | EDC, NHS, DCC | Amide-linked bioconjugates | Antibody labeling, drug delivery |

FRET Quenching via DNP-Tryptophan/Tyrosine Interactions

The DNP moiety acts as a Förster resonance energy transfer (FRET) quencher when paired with tryptophan (Trp) or tyrosine (Tyr) residues in proteins. This non-covalent interaction is exploited in fluorescence-based assays to study protein dynamics .

| Interaction Pair | Efficiency | Application |

|---|---|---|

| DNP (quencher) + Trp/Tyr | High | Protein folding studies, enzyme assays |

- Key Insight : The PEG4 spacer enhances solubility, ensuring effective quenching in aqueous environments .

Lipid Conjugation for Drug Delivery Systems

The carboxylic acid reacts with amine-terminated lipids (e.g., DSPE) to form lipid-PEG conjugates, which are integral to liposome-based drug delivery .

| Conjugate | Structure | Function |

|---|---|---|

| DNP-PEG4-DSPE | DNP-PEG4 linked to distearoylphosphatidylethanolamine | Enhances liposome stability and targeting |

Comparative Reactivity of DNP-PEG Derivatives

The PEG chain length significantly influences solubility and reaction kinetics. This compound balances hydrophilicity and reactivity compared to shorter or longer PEG variants .

Stability and Hydrolysis Resistance

The PEG4 spacer confers resistance to hydrolysis in biological environments, ensuring prolonged stability of conjugates. Studies show <5% degradation over 72 hours in phosphate-buffered saline (pH 7.4) .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

DNP-PEG4-acid is utilized in drug delivery due to its ability to improve the pharmacokinetics of therapeutic agents. The PEG component enhances solubility and circulation time in biological systems, while the dinitrophenol moiety can facilitate cellular uptake through endocytosis.

Table 1: Drug Delivery Applications of this compound

| Application Type | Description |

|---|---|

| Targeted Drug Delivery | Conjugation with therapeutic agents for specific targeting of diseased cells. |

| Liposome Formulation | Integration into liposomal structures for enhanced stability and delivery efficiency. |

| PROTAC Linker | Used as a linker in PROTAC (PROteolysis TArgeting Chimera) for targeted protein degradation. |

Immunoassays

The compound serves as a hapten in immunoassays, where it can be recognized by antibodies specific to dinitrophenyl groups. This property is exploited in various diagnostic assays to study antibody-antigen interactions.

Table 2: Immunoassay Applications

| Application Type | Description |

|---|---|

| Antibody Detection | Used to label antigens for detection by anti-DNP antibodies. |

| Quantitative Analysis | Facilitates quantitative measurement of specific proteins in samples. |

Targeted Therapies

This compound has been explored in the context of targeted therapies, particularly in cancer treatment. By conjugating this compound with therapeutic peptides or drugs, researchers aim to enhance the specificity and efficacy of treatments.

Case Study: Tumor Targeting with DNP-PEG4

In a study involving pH Low Insertion Peptides (pHLIPs), DNP-PEG4-NHS was conjugated with peptide sequences to create targeted delivery systems for tumor antigens. The conjugates demonstrated effective targeting and potential for use in cancer immunotherapy .

Mecanismo De Acción

The mechanism of action of DNP-PEG4-acid primarily involves its role as a linker in PROTACs. In this context, it connects two essential ligands: one that targets an E3 ubiquitin ligase and another that targets the protein of interest. This facilitates the selective degradation of target proteins by the ubiquitin-proteasome system . The dinitrophenyl group can also act as a quencher in fluorescence resonance energy transfer (FRET) applications .

Comparación Con Compuestos Similares

DNP-PEG4-acid is unique due to its combination of dinitrophenyl and polyethylene glycol properties. Similar compounds include:

DNP-X acid: Another dinitrophenyl derivative, but with lower water solubility compared to this compound.

DNP-PEG4-NHS ester: A derivative where the carboxylic acid group is activated to N-hydroxysuccinimide ester, allowing for efficient coupling to primary amines.

This compound stands out due to its superior water solubility and versatility in various applications.

Actividad Biológica

DNP-PEG4-acid, a PEG-based compound, has gained attention in biochemical research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, focusing on its solubility, reactivity, and role in drug development.

This compound is characterized by its water-soluble PEG (polyethylene glycol) linker, which enhances its compatibility in biological systems. The compound features a terminal carboxylic acid group that can readily react with primary amines, facilitating the formation of stable amide bonds in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DCC (dicyclohexylcarbodiimide) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 269.30 g/mol |

| Solubility | High in aqueous media |

| Reactivity | Amine-reactive |

1. PROTAC Development

This compound serves as a crucial building block in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to target specific proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for selective targeting of disease-related proteins, making PROTACs a promising approach in cancer therapy .

2. Antibody Recognition

The compound is also utilized as an amine-reactive probe that can be recognized by anti-DNP antibodies. This property is particularly useful for developing assays and detection methods in immunology and biochemistry .

Case Study: Targeting Peptides with this compound

A recent study explored the use of this compound in creating targeted drug delivery systems using peptides. The study demonstrated that peptides modified with this compound exhibited enhanced stability and improved targeting capabilities against specific cancer cells. The results indicated a significant increase in cellular uptake compared to unmodified peptides, highlighting the potential of this compound in targeted therapies .

Research Findings: Enzyme Activity Assays

Another research initiative focused on using this compound in enzyme activity assays. The compound was integrated into biosensing platforms to detect specific enzyme activities related to disease markers. The findings showed that the incorporation of this compound improved the sensitivity and specificity of the assays, allowing for more accurate measurements of enzyme levels in biological samples .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIFQVOBASTCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.